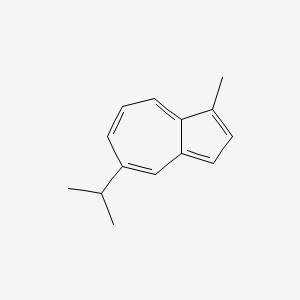
Azulene, 1-methyl-5-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is an isomer of naphthalene and is characterized by its bicyclic structure, consisting of a fused cyclopentadiene and cycloheptatriene ring system . Azulene derivatives, including guaiazulene, are found in nature as components of various plants and mushrooms, such as Matricaria chamomilla and Artemisia absinthium .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azulene, 1-methyl-5-(1-methylethyl)-, involves several methods. One efficient route is the annulation of cyclopentadiene with unsaturated C5 synthons . Another method involves the reaction of indane with ethyl diazoacetate, followed by a series of steps to form the azulene structure . These reactions typically require specific catalysts and conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of azulene derivatives often involves the extraction from natural sources, such as essential oils of plants like chamomile and yarrow. The extraction process includes steam distillation, followed by purification steps to isolate the desired azulene compound .
化学反应分析
Types of Reactions
Azulene, 1-methyl-5-(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced azulene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where azulene reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted azulene derivatives, which have applications in different fields .
科学研究应用
Azulene, 1-methyl-5-(1-methylethyl)-, has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a chromophore in dye chemistry.
Biology: Studied for its anti-inflammatory, antibacterial, and antifungal properties.
Medicine: Investigated for its potential use in treating peptic ulcers, leukemia, and HIV-1.
Industry: Utilized in the development of optoelectronic devices due to its unique fluorescence properties.
作用机制
The mechanism of action of azulene, 1-methyl-5-(1-methylethyl)-, involves several pathways:
Inhibition of Cyclooxygenase-2 (COX-2): This enzyme is involved in the biosynthesis of prostaglandins, which are key mediators of inflammation.
Regulation of Cytokine Secretion: Azulene can modulate the secretion of cytokines, proteins that play a significant role in immune response.
相似化合物的比较
Azulene, 1-methyl-5-(1-methylethyl)-, can be compared with other similar compounds such as:
Naphthalene: An isomer of azulene, naphthalene is colorless, whereas azulene is blue.
Vetivazulene: A derivative of azulene found in vetiver oil, characterized by its distinct structure and properties.
Chamazulene: Another azulene derivative found in chamomile, known for its anti-inflammatory properties.
These compounds share similar structures but differ in their physical properties and specific applications, highlighting the uniqueness of azulene, 1-methyl-5-(1-methylethyl)- .
属性
CAS 编号 |
113540-51-5 |
|---|---|
分子式 |
C14H16 |
分子量 |
184.28 g/mol |
IUPAC 名称 |
1-methyl-5-propan-2-ylazulene |
InChI |
InChI=1S/C14H16/c1-10(2)12-5-4-6-14-11(3)7-8-13(14)9-12/h4-10H,1-3H3 |
InChI 键 |
WMTFUXVIGMHHKL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C2C1=CC=CC(=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















